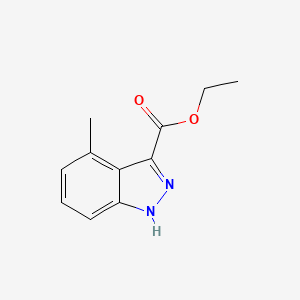

Ethyl 4-methyl-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

ethyl 4-methyl-1H-indazole-3-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-9-7(2)5-4-6-8(9)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

PQIVEUXWVJSVHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC2=CC=CC(=C21)C |

Origin of Product |

United States |

The Significance of Indazole 3 Carboxylate Derivatives in Heterocyclic Chemistry Research

Indazole-3-carboxylate derivatives are bicyclic heterocyclic compounds that merge a benzene (B151609) ring with a pyrazole (B372694) ring, featuring a carboxylate group at the 3-position. This unique arrangement imparts a rigid and planar structure, which is often conducive to effective binding with biological targets. The versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules.

The significance of these derivatives is underscored by their wide spectrum of biological activities. Research has demonstrated their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.gov This broad utility has cemented their importance in drug discovery and development programs worldwide.

An Overview of Prior Research on Substituted Indazole 3 Carboxylates

The indazole-3-carboxylate nucleus has been the subject of extensive research, leading to the development of numerous derivatives with diverse therapeutic applications. A significant body of work has focused on the synthesis and functionalization of this scaffold to explore its structure-activity relationships (SAR).

One of the most successful applications of the indazole scaffold is in the development of kinase inhibitors . Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indazole ring has proven to be an effective hinge-binding motif, a key interaction for potent kinase inhibition. For example, various 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of p21-activated kinase 1 (PAK1), a target implicated in tumor progression.

Furthermore, research into poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors has highlighted the potential of N-1-substituted indazole-3-carboxamide derivatives. These compounds have shown promise in preclinical studies for their protective effects in models of diabetes.

The synthesis of these derivatives often involves the cyclization of appropriately substituted precursors. For instance, a common method involves the reaction of a substituted anthranilic acid derivative to form the indazole core, followed by esterification or amidation at the 3-position.

Table 1: Examples of Biologically Active Substituted Indazole-3-carboxylate Derivatives

| Derivative Class | Biological Target/Activity | Therapeutic Area |

| 1H-Indazole-3-carboxamides | p21-activated kinase 1 (PAK1) | Oncology |

| N-1-Substituted Indazole-3-carboxamides | Poly(ADP-ribose)polymerase-1 (PARP-1) | Diabetes, Oncology |

| Various Substituted Indazoles | Anti-inflammatory | Inflammation |

| Various Substituted Indazoles | Antimicrobial, Antiviral | Infectious Diseases |

Research Gaps and Future Directions Pertaining to Ethyl 4 Methyl 1h Indazole 3 Carboxylate

Classical Approaches to Indazole Ring Formation and Esterification

Traditional synthetic strategies for indazole-3-carboxylates have long relied on robust and well-established chemical transformations. These methods typically involve the formation of the core indazole ring system followed by the introduction or modification of the carboxylate group.

Cyclization Reactions in the Synthesis of Indazole-3-carboxylates

A cornerstone in the synthesis of the indazole ring is the cyclization of appropriately substituted precursors. One of the earliest methods, pioneered by Emil Fischer, involves the thermal cyclization of o-hydrazinocinnamic acid to produce 1H-indazole. caribjscitech.com A more common and direct route to indazole-3-carboxylic acids involves the ring opening of isatin (B1672199) with an aqueous alkali to form an aminophenylglyoxylic acid intermediate. This is followed by diazotization and a subsequent reductive cyclization to yield the indazole-3-carboxylic acid. chemicalbook.comgoogle.com Another classical approach utilizes o-toluidine (B26562) as a starting material, which undergoes diazotization followed by a ring closure that incorporates the methyl group to form the 1H-indazole. chemicalbook.com

The versatility of these methods allows for the synthesis of a variety of substituted indazoles. For instance, starting with substituted anilines, it is possible to generate a range of 1H-indazole-3-carboxylic acid derivatives in a single step through in situ diazotization. google.com

Esterification and Transesterification Strategies

Once the indazole-3-carboxylic acid is obtained, the ethyl ester can be readily synthesized through standard esterification procedures. A common method involves heating the carboxylic acid in the presence of an alcohol, such as methanol (B129727) or ethanol, with a catalytic amount of a strong acid like methanesulfonic acid. prepchem.com

Transesterification is another viable strategy, particularly relevant in biological systems or in the presence of excess ethanol. Studies have shown that indazole-3-carboxamide synthetic cannabinoids with a methyl ester moiety can undergo carboxylesterase-mediated transesterification to their corresponding ethyl ester analogs in the presence of ethanol. nih.gov This enzymatic process highlights a potential route for the formation of ethyl esters from their methyl counterparts.

Modern Catalytic Methods for Indazole-3-carboxylate Synthesis

In recent years, the field of organic synthesis has seen a surge in the development of modern catalytic methods that offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches. These advancements have been successfully applied to the synthesis of indazole-3-carboxylates.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the construction of the indazole ring. One notable strategy involves the palladium-catalyzed intramolecular C-N bond formation. caribjscitech.com For example, a two-step synthesis of 1-arylindazole-3-carboxamides has been reported, which commences with a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. unina.it Another approach utilizes a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence to afford substituted 3-aminoindazoles from 2-bromobenzonitriles.

Furthermore, the synthesis of 1H-indazoles from pyrazoles and internal alkynes via a Pd(OAc)₂/P(tBu)₃·HBF₄ mediated oxidative benzannulation has been achieved. nih.gov These methods showcase the versatility of palladium catalysis in forming the indazole core from diverse starting materials.

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. In the context of indazole chemistry, an electrochemical method for the selective N1-acylation of indazoles has been developed, where indazoles are reduced to indazole anions and H₂. While this specific example pertains to acylation rather than the formation of the core ring, it demonstrates the potential of electrochemistry in modifying the indazole scaffold.

Regioselective Synthesis of Indazole-3-carboxylate Derivatives

The precise control of substituent placement on the indazole ring is a critical challenge in the synthesis of its derivatives. The presence of two nitrogen atoms in the pyrazole (B372694) ring and multiple positions on the benzene (B151609) ring offers several sites for reaction, making regioselectivity a key consideration.

N1- vs. N2-Alkylation Strategies and Control

A common challenge in the modification of 1H-indazoles is the propensity for alkylation to occur at either the N1 or N2 position, often resulting in a mixture of regioisomers that can be difficult to separate. bohrium.combeilstein-journals.org The development of selective alkylation methods is therefore of high importance. Research has shown that the choice of base, solvent, and electrophile can significantly influence the N1/N2 ratio.

For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a close analogue of the title compound, highly regioselective N1- and N2-alkylations have been achieved by carefully selecting the reaction conditions. One study demonstrated that the use of cesium carbonate as the base in dioxane at 90 °C provides a high degree of selectivity for the N1-alkylated product. ssrn.com Conversely, other conditions can be employed to favor the N2 isomer.

Another study highlighted that for C-3 substituted indazoles, including those with a carboxymethyl group, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) leads to excellent N1-selectivity. acs.org This is attributed to the formation of a chelated intermediate involving the sodium cation, the N2 nitrogen, and the oxygen of the C3-substituent, which sterically hinders attack at the N2 position.

The following interactive table summarizes the impact of different reaction conditions on the regioselectivity of N-alkylation of indazole-3-carboxylate derivatives, based on findings from various research studies.

| Indazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl Tosylate | Cesium Carbonate | Dioxane | 90 | >98:2 | High | ssrn.com |

| Methyl 1H-indazole-3-carboxylate | Pentyl Bromide | NaH | THF | 50 | >99:1 | 89 | beilstein-journals.org |

| Methyl 1H-indazole-3-carboxylate | Methyl Iodide | K2CO3 | DMF | RT | 44:40 (N1:N2) | - | beilstein-journals.org |

Directed Functionalization at Specific Ring Positions

Beyond N-alkylation, the selective functionalization of the carbocyclic ring of indazole-3-carboxylates is crucial for creating diverse analogues. Directing groups can be employed to control the regioselectivity of C-H functionalization reactions, such as halogenation, arylation, and alkylation, on the benzene portion of the molecule.

While specific examples for this compound are not extensively documented, the principles of directed C-H functionalization on the indazole core are well-established. For instance, rhodium(III)-catalyzed C-H activation has been used for the synthesis of N-aryl-2H-indazoles, where an azo group acts as a directing group to facilitate ortho C-H bond activation. nih.govresearchgate.net This strategy allows for the regioselective introduction of substituents on the benzene ring. The regioselectivity can be influenced by both electronic and steric factors of the substituents on the directing group. nih.govresearchgate.net

Furthermore, the carboxylate group itself can act as a directing group in certain C-H functionalization reactions, although this is less common for the indazole system and often requires specific catalytic systems. researchgate.net The development of directing group strategies for the specific functionalization of the 4-methyl-1H-indazole-3-carboxylate core at positions C5, C6, and C7 remains an active area of research, promising to unlock a wider range of structurally diverse compounds.

Green Chemistry Approaches in Indazole-3-carboxylate Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This includes the use of environmentally benign solvents, solvent-free conditions, and the development of sustainable catalytic systems.

Solvent-Free and Environmentally Benign Reaction Conditions

A significant advancement in the green synthesis of indazole derivatives is the use of microwave-assisted organic synthesis (MAOS). This technique often leads to shorter reaction times, higher yields, and can sometimes be performed in the absence of a solvent or in environmentally friendly solvents like water or ethanol. Several studies have reported the microwave-assisted synthesis of various indazole derivatives, highlighting the efficiency and green credentials of this method.

For example, the synthesis of bioactive 1H-indazoles has been reported using lemon peel powder as a natural and efficient catalyst under ultrasonic irradiation, offering a green alternative to conventional methods. chim.it While not specific to this compound, these approaches demonstrate the potential for developing more environmentally friendly synthetic routes. The use of polyethylene (B3416737) glycol (PEG) as a green solvent has also been explored for the synthesis of 2H-indazoles.

N-Substitution of the Indazole Ring

The presence of two nitrogen atoms (N-1 and N-2) in the indazole ring presents a key challenge and opportunity for derivatization. The reaction of 1H-indazoles with electrophiles typically results in a mixture of N-1 and N-2 substituted products. beilstein-journals.orgbeilstein-journals.org The regioselectivity of these reactions is influenced by a combination of factors, including the nature of the substituents on the indazole core, the type of electrophile used, and the specific reaction conditions such as the base and solvent employed. beilstein-journals.orgnih.gov

Alkylation is a common strategy for modifying the indazole core. The direct alkylation of 1H-indazoles often leads to a mixture of both N-1 and N-2 alkylated products, with the ratio depending on the reaction conditions. beilstein-journals.orgbeilstein-journals.org For instance, studies on the alkylation of substituted methyl 1H-indazole-3-carboxylates have shown that the choice of base and solvent system can significantly steer the reaction towards either the N-1 or N-2 isomer.

Research has demonstrated that using sodium hydride (NaH) in tetrahydrofuran (THF) can lead to excellent N-1 regioselectivity for indazoles with electron-withdrawing groups at the C3 position. nih.govresearchgate.net This is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which directs the incoming electrophile to the N-1 position. beilstein-journals.org Conversely, Mitsunobu conditions have been shown to favor the formation of the N-2 regioisomer. nih.gov

The table below summarizes the effect of different bases on the regioselectivity of N-alkylation of a model compound, methyl 1H-indazole-3-carboxylate, with pentyl bromide.

| Base | Solvent | Temperature (°C) | N-1:N-2 Ratio | Total Conversion (%) |

|---|---|---|---|---|

| NaH | THF | 50 | >99:1 | >99 |

| KHMDS | THF | RT | 94:6 | >99 |

| LiHMDS | THF | RT | 93:7 | >99 |

| NaHMDS | THF | RT | 91:9 | >99 |

| Cs2CO3 | DMF | RT | 72:28 | >99 |

| K2CO3 | DMF | RT | 68:32 | >99 |

N-arylation of the indazole ring can be achieved using copper-catalyzed coupling reactions. organic-chemistry.org These methods provide a route to synthesize N-aryl indazole derivatives, which are important substructures in many biologically active compounds. The use of CuI with diamine ligands has been shown to be effective for the N-arylation of indazoles with various aryl iodides and bromides. organic-chemistry.org

Beyond simple alkyl and aryl groups, a variety of other functional groups can be introduced at the nitrogen atoms of the indazole ring. N-acylation, for example, can be used to install acyl groups. This reaction has been suggested to proceed with a preference for the N-1 position through the isomerization of an initially formed N-2 acylindazole to the more thermodynamically stable N-1 regioisomer. nih.gov This N-1 acyl derivative can then be used in subsequent reactions.

The synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, an intermediate for synthetic cannabinoids, is achieved through the nucleophilic substitution of the N-H hydrogen of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. nih.gov This highlights the introduction of a functionalized benzyl (B1604629) group onto the N-1 position.

Ester Moiety Transformations

The ethyl carboxylate group at the C3 position is a key functional handle that allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of indazole derivatives.

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-methyl-1H-indazole-3-carboxylic acid, under either acidic or basic conditions. mnstate.edu This transformation is a fundamental step in the synthesis of many indazole-based compounds, as the resulting carboxylic acid is a versatile intermediate for further modifications. google.com For example, the hydrolysis of the methyl ester of 1-methylindazole-3-carboxylate is a key step in a described synthetic route. google.com The carboxylic acid can then be activated and coupled with various nucleophiles.

The ester group can be converted directly or indirectly into amides and hydrazides. Amidation can be achieved by reacting the parent carboxylic acid with an amine in the presence of a coupling agent. researchgate.netderpharmachemica.comlookchemmall.com This reaction is used to synthesize a wide array of 1H-indazole-3-carboxamides, which have been explored for various biological activities. nih.gov

Alternatively, the ethyl ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, 1H-indazole-3-carbohydrazide. jocpr.com This reaction typically involves heating the ester with hydrazine hydrate in a solvent like ethanol. jocpr.comresearchgate.net The resulting hydrazide is a valuable building block for the synthesis of more complex heterocyclic systems or for creating hydrazone derivatives. jocpr.com

The table below illustrates examples of ester transformations.

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | 1. NaOH, H2O/EtOH 2. H+ | 4-methyl-1H-indazole-3-carboxylic acid |

| Methyl 1H-indazole-3-carboxylate | Hydrazine hydrate, Ethanol, Reflux | 1H-Indazole-3-carbohydrazide jocpr.com |

| 1H-Indazole-3-carboxylic acid | Substituted amine, HOBT, EDC, DMF | 1H-Indazole-3-carboxamide derivative derpharmachemica.com |

Substituent Effects on the Indazole Carbocyclic Ring (e.g., Methyl Group at C4)

The substituents on the carbocyclic ring of the indazole core, such as the methyl group at the C4 position in this compound, can exert significant electronic and steric effects on the molecule's reactivity. These effects are particularly evident in reactions involving the pyrazole moiety, such as N-alkylation.

The position of substituents on the benzenoid ring influences the regioselectivity of N-alkylation. nih.gov Studies have shown that electron-withdrawing groups, such as a carboxylate group, at the C4 or C5 position can impact the N-1/N-2 product ratio. nih.gov While a methyl group is generally considered to be weakly electron-donating through an inductive effect, its presence at C4 can still influence the electron density distribution within the indazole ring system. This alteration in electron density can affect the relative nucleophilicity of the N-1 and N-2 atoms, thereby influencing the outcome of electrophilic substitution reactions.

Furthermore, the steric hindrance imposed by the C4-methyl group, although modest, may play a role in directing the approach of bulky reagents. In the context of C-H functionalization, the electronic nature of substituents on the indazole ring is crucial. For direct C-3 arylation reactions, the electronic properties of the starting 1H-indazoles can affect the reaction's success and efficiency. researchgate.net Therefore, the C4-methyl group is an important determinant of the chemical behavior of the this compound core.

Influence of Electronic and Steric Properties of Substituents

The reactivity of the indazole core and the regioselectivity of its derivatization are significantly influenced by the electronic and steric nature of the substituents attached to the ring system. Substituents can alter the electron density at different positions of the indazole ring, thereby directing the course of electrophilic or nucleophilic substitution reactions.

The 4-methyl group in this compound plays a crucial role in modulating the electronic properties of the benzene portion of the indazole ring. As an electron-donating group (EDG) through hyperconjugation, the methyl group increases the electron density of the aromatic ring. This activating effect can influence the susceptibility of the benzene ring to electrophilic substitution reactions.

Steric hindrance is another critical factor that governs the outcome of derivatization reactions. The position and size of existing substituents can block or hinder the approach of reagents to nearby reactive sites. In the case of N-alkylation of the indazole ring, the regioselectivity between the N-1 and N-2 positions is a well-studied phenomenon influenced by both steric and electronic factors. nih.gov Research on various substituted indazoles has shown that the nature of the substituent at the C-3 position, as well as those on the benzene ring, can significantly impact the ratio of N-1 to N-2 alkylated products. nih.govresearchgate.net For instance, bulky substituents at positions adjacent to the nitrogen atoms may sterically favor alkylation at the less hindered nitrogen.

The interplay between electronic and steric effects is summarized in the table below, based on general findings for the indazole scaffold.

| Substituent Property | General Influence on Indazole Derivatization |

| Electronic Effects | Electron-donating groups (e.g., -CH₃, -OCH₃) activate the benzene ring towards electrophilic substitution. Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) deactivate the ring but can direct nucleophilic substitution. |

| Steric Effects | Bulky groups can hinder reactions at adjacent positions, influencing regioselectivity (e.g., favoring N-1 vs. N-2 alkylation). The size of the incoming reagent also plays a significant role. |

| Positional Effects | The location of a substituent (e.g., C-4, C-5, C-7) dictates which positions are electronically activated or deactivated and which are sterically accessible. nih.gov |

Introduction of Halogen, Alkyl, and Heteroatom-Containing Groups

The introduction of various functional groups onto the indazole-3-carboxylate core is a common strategy to create diverse chemical libraries for drug discovery. These modifications can be achieved through a range of synthetic methodologies.

Introduction of Halogen Groups: Halogenation of the indazole ring is a valuable transformation as halogens can serve as handles for further cross-coupling reactions. While specific examples for this compound are not extensively detailed, general methods for halogenating indazole scaffolds can be applied. For instance, bromination of indazole derivatives has been accomplished, often targeting the benzene ring. The preparation of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate has been documented, showcasing a method to introduce a halogen at the C-5 position. beilstein-journals.org

Introduction of Alkyl Groups: Alkylation is one of the most common modifications of the indazole core. N-alkylation, at either the N-1 or N-2 position, is frequently performed to modulate the compound's properties. Studies have shown that the choice of base and solvent can influence the regioselectivity of N-alkylation. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving selective N-1 alkylation on various C-3 substituted indazoles. nih.gov The synthesis of compounds like methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate demonstrates the introduction of a substituted benzyl group at the N-1 position. nih.gov While these examples utilize the methyl ester, similar principles apply to the ethyl ester. Direct alkylation of the indazole-3-carboxylic acid at the N-1 position has also been developed as a method to produce various derivatives. diva-portal.orgdiva-portal.org

Introduction of Heteroatom-Containing Groups: The incorporation of groups containing nitrogen, oxygen, or sulfur can significantly alter the biological and pharmacological profile of the indazole core by introducing new hydrogen bonding capabilities and modifying polarity. A primary method for this is through the modification of the C-3 carboxylate group into an amide. The synthesis of a wide array of 1H-indazole-3-carboxamide derivatives has been achieved by coupling indazole-3-carboxylic acid with various amines. researchgate.net This approach allows for the introduction of diverse heteroatom-containing moieties, including alkylamines, arylamines, and heterocyclic amines.

The following table summarizes common derivatization reactions for the indazole-3-carboxylate scaffold based on available research.

| Modification Type | Reagents and Conditions (General Examples) | Resulting Structure |

| N-Alkylation | Alkyl halide (e.g., 1-bromopentane), NaH, DMF diva-portal.org | Introduction of an alkyl group at the N-1 or N-2 position. |

| Halogenation | N-Bromosuccinimide (NBS) or other halogenating agents. | Introduction of a halogen (e.g., Br) onto the benzene ring. |

| Amide Formation | 1. Saponification of the ester (e.g., LiOH). 2. Amine, coupling agents (e.g., HOBT, EDC). researchgate.net | Conversion of the C-3 ethyl carboxylate to a carboxamide with various substituents. |

Investigation of Biological Activities and Molecular Interactions

Preclinical Biological Activities of Indazole-3-carboxylate Derivatives

Derivatives of indazole-3-carboxylate have been extensively studied for their pharmacological effects across various biological systems. These compounds are recognized for their roles as enzyme inhibitors, receptor modulators, and influencers of cellular pathways, demonstrating significant potential in preclinical research. nih.govderpharmachemica.com

Indazole-3-carboxamide derivatives have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. rsc.org

P21-Activated Kinase 1 (PAK1) Inhibition : A series of 1H-indazole-3-carboxamide derivatives were developed as potential PAK1 inhibitors. The representative compound, 30l, demonstrated excellent enzyme inhibition with a half-maximal inhibitory concentration (IC₅₀) of 9.8 nM and exhibited high selectivity for PAK1 when tested against a panel of 29 other kinases. nih.gov Structure-activity relationship (SAR) analysis revealed that specific hydrophobic and hydrophilic substitutions on the indazole scaffold were critical for achieving high potency and selectivity. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : The 1H-indazole-3-carboxamide structure has been identified as a novel class of ATP-competitive GSK-3β inhibitors. nih.gov Subsequent optimization of this scaffold led to the development of analogs with potent enzymatic and cellular inhibitory activity against GSK-3β, along with a favorable kinase selectivity profile. nih.govgoogle.com

Fibroblast Growth Factor Receptor (FGFR) Inhibition : Through fragment-led de novo design, novel 1H-indazole-based derivatives were discovered to be inhibitors of FGFR kinases. These compounds showed inhibition of FGFR1-3 in the micromolar range (0.8–90 μM). nih.gov

Other Kinase Inhibition : Various indazole-based compounds have been developed as multi-kinase inhibitors, targeting receptor tyrosine kinases (RTKs) such as VEGFR-2, Tie-2, and EphB4, which are involved in angiogenesis. nih.gov

| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 30l | PAK1 | 9.8 nM | nih.gov |

| Indazole-based Derivatives | FGFR1-3 | 0.8–90 µM | nih.gov |

| Compound 133 | VEGFR-2 | 3.45 nM | nih.gov |

| Compound 133 | Tie-2 | 2.13 nM | nih.gov |

| Compound 133 | EphB4 | 4.71 nM | nih.gov |

Indazole-3-carboxylate and its amide derivatives are well-documented for their interaction with G-protein coupled receptors (GPCRs), particularly cannabinoid and serotonin (B10506) receptors.

Cannabinoid Receptors (CB1 and CB2) : A large number of synthetic cannabinoids feature the indazole-3-carboxamide core. These compounds often act as potent agonists at both the CB1 and CB2 receptors. nih.govssrn.comdiva-portal.org Studies have shown that these derivatives bind with high affinity to cannabinoid receptors. For example, ADB-FUBINACA, an indazole-3-carboxamide derivative, was found to be a highly potent agonist with a half-maximal effective concentration (EC₅₀) of 0.69 nM at the CB1 receptor and 0.59 nM at the CB2 receptor. nih.gov The potency and efficacy of these compounds can be significantly altered by small structural modifications. nih.gov Generally, the (S)-enantiomers of these chiral compounds exhibit enhanced potency at both CB1 and CB2 receptors compared to their (R)-enantiomers. researchgate.net

Serotonin (5-HT) Receptors : Certain indazole derivatives are known to act as antagonists at serotonin receptors, such as 5-HT₂, 5-HT₃, and 5-HT₄. derpharmachemica.com For instance, Granisetron, a well-known anti-emetic drug, is an indazole derivative that functions as a 5-HT₃ receptor antagonist. nih.gov

Prostanoid EP4 Receptor : Recently, 2H-indazole-3-carboxamide derivatives have been identified as potent and selective antagonists of the prostanoid EP4 receptor. One such compound, designated as compound 14, exhibited potent antagonistic activity against the human EP4 receptor with an IC₅₀ value of 1.1 nM. acs.org

| Compound | Target Receptor | Activity Metric | Value (nM) | Effect | Reference |

|---|---|---|---|---|---|

| ADB-FUBINACA | CB1 | EC₅₀ | 0.69 | Agonist | nih.gov |

| ADB-FUBINACA | CB2 | EC₅₀ | 0.59 | Agonist | nih.gov |

| 5F-MDMB-PICA | CB1 | EC₅₀ | 3.26 | Agonist | nih.gov |

| 5F-MDMB-PICA | CB2 | EC₅₀ | 0.87 | Agonist | nih.gov |

| EAM-2201 | CB1 | Kᵢ | 0.41 | Agonist | nih.gov |

| Compound 14 | EP4 | IC₅₀ | 1.1 | Antagonist | acs.org |

| Granisetron | 5-HT₃ | N/A | N/A | Antagonist | nih.gov |

The binding of indazole-3-carboxylate derivatives to their respective receptors initiates downstream signaling cascades, resulting in either agonistic or antagonistic effects.

Agonistic Effects : As agonists of cannabinoid receptors, many indazole-3-carboxamide derivatives mimic the effects of endogenous cannabinoids by activating CB1 and CB2 receptors. nih.govdiva-portal.org This activation leads to various cellular responses, including the modulation of neurotransmitter release and immune responses. All tested synthetic cannabinoids in one study stimulated [³⁵S]GTPγS binding through the CB1 receptor, confirming their agonistic activity. nih.gov

Antagonistic Effects : Indazole derivatives that act as antagonists block the normal function of a receptor. For example, the antagonism of the 5-HT₃ receptor by compounds like Granisetron is the basis for their clinical use in preventing nausea and vomiting. nih.gov Similarly, the EP4 receptor antagonists from the 2H-indazole-3-carboxamide series can block PGE₂/EP4 signaling, which has implications for immunotherapy in colorectal cancer. acs.org

A significant area of research for indazole derivatives is their potential as anti-cancer agents, with many studies demonstrating their ability to induce apoptosis (programmed cell death) in various cancer cell lines. rsc.orgrsc.org

Induction of Apoptosis : One indazole derivative, compound 2f, was shown to dose-dependently promote apoptosis in the 4T1 breast cancer cell line. rsc.orgnih.gov This effect was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Another study found that compound 6o induced apoptosis in K562 chronic myeloid leukemia cells in a concentration-dependent manner. nih.gov

Cell Cycle Arrest and Other Effects : Beyond apoptosis, these compounds can affect other cellular processes. Compound 2f was also observed to decrease the mitochondrial membrane potential and increase levels of reactive oxygen species (ROS) in 4T1 cells, further contributing to its anti-cancer effects. rsc.orgnih.gov Additionally, some derivatives can disrupt cancer cell migration and invasion. nih.govrsc.org

| Compound | Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|---|

| Compound 2f | 4T1 (Breast Cancer) | Induction of Apoptosis | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2. | rsc.orgnih.gov |

| Compound 6o | K562 (Leukemia) | Induction of Apoptosis | Dose-dependent increase in apoptosis rates. IC₅₀ = 5.15 µM. | nih.gov |

| Compound 2f | 4T1 (Breast Cancer) | Inhibition of Proliferation | Potent growth inhibitory activity (IC₅₀ = 0.23–1.15 μM across several cell lines). | rsc.orgnih.gov |

| Compound 30l | MDA-MB-231 (Breast Cancer) | Suppression of Migration/Invasion | Significantly suppressed cell migration and invasion by downregulating Snail expression. | nih.gov |

Mechanistic Exploration of Biological Actions

Understanding the precise molecular mechanisms by which indazole-3-carboxylate derivatives exert their biological effects is crucial for their development as therapeutic agents.

Research has successfully identified several key molecular targets for this class of compounds.

Kinases : As detailed previously, specific kinases such as PAK1 and GSK-3β are direct targets of certain 1H-indazole-3-carboxamide derivatives. nih.govnih.gov The inhibition of these enzymes disrupts signaling pathways involved in cell growth, proliferation, and survival.

GPCRs : Cannabinoid receptors (CB1, CB2), serotonin receptors (5-HT₃), and prostanoid receptors (EP4) are primary molecular targets for different subsets of indazole derivatives. nih.govnih.govacs.org The interaction with these receptors accounts for the wide range of pharmacological effects observed, from psychoactive properties to anti-inflammatory and anti-emetic actions.

Apoptosis Pathway Proteins : In the context of cancer, the molecular action of indazole derivatives involves the modulation of proteins in the intrinsic apoptosis pathway. Targets include members of the Bcl-2 family (Bax, Bcl-2) and caspases (caspase-3), which are central to the execution of programmed cell death. rsc.orgnih.gov

Elucidation of Signaling Pathway Modulation

The investigation into how a novel compound such as Ethyl 4-methyl-1H-indazole-3-carboxylate modulates cellular signaling pathways is a critical step in understanding its mechanism of action and therapeutic potential. Research in this area for analogous indazole-containing molecules has often focused on their ability to act as kinase inhibitors. Kinases are pivotal enzymes in signaling cascades that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many diseases, particularly cancer.

To elucidate the impact of this compound on signaling pathways, a series of in vitro cellular assays would typically be performed. These assays would expose various cell lines (e.g., cancer cell lines) to the compound and monitor for changes in key signaling proteins. Techniques such as Western blotting would be utilized to measure the phosphorylation status of proteins within specific pathways, such as the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. A reduction or increase in the phosphorylation of key proteins in these pathways would indicate a modulatory effect by the compound.

Furthermore, reporter gene assays could be employed to assess the transcriptional activity of downstream targets of these signaling pathways. For instance, a luciferase reporter assay could be used to measure the activity of transcription factors like NF-κB or AP-1, which are regulated by various signaling cascades.

While no specific data exists for this compound, studies on other indazole derivatives have demonstrated significant modulation of such pathways, leading to their development as targeted therapeutic agents. nih.govnih.gov

Investigation of Protein-Ligand Interactions

Understanding the direct molecular interactions between a compound and its protein targets is fundamental to drug discovery and development. For this compound, identifying its binding partners and characterizing the nature of these interactions would be a key research objective.

Initial screening for potential protein targets could be conducted using techniques such as thermal shift assays or affinity chromatography. Once a potential target is identified, more detailed biophysical methods would be employed to characterize the binding interaction. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques used to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

To visualize the interaction at an atomic level, structural biology techniques such as X-ray crystallography or cryo-electron microscopy would be invaluable. These methods can provide a high-resolution structure of the protein-ligand complex, revealing the specific amino acid residues involved in binding and the precise orientation of the compound within the binding pocket. This structural information is crucial for understanding the basis of the compound's activity and for guiding further structure-activity relationship (SAR) studies to optimize its potency and selectivity.

Molecular docking studies, a computational approach, are also frequently used to predict the binding mode of a ligand to a protein of known structure. These in silico models can provide initial hypotheses about the protein-ligand interactions that can then be validated experimentally. For many indazole derivatives, molecular docking has been instrumental in rationalizing their biological activity and in the design of more potent analogues.

Although no specific protein-ligand interaction data for this compound has been published, the broader class of indazole-3-carboxylate derivatives has been shown to interact with a range of protein targets, including cannabinoid receptors and various kinases. biosynth.comnih.gov

Structure Activity Relationship Sar Studies of Indazole 3 Carboxylate Derivatives

Impact of Substituent Position on Biological Activity

The position of substituents on the indazole ring system and its appended moieties is a critical determinant of biological activity. Even minor positional changes can lead to significant differences in potency and selectivity.

A compelling example is seen in a series of indazole-3-carboxamides developed as inhibitors of the calcium-release activated calcium (CRAC) channel. nih.govnih.gov SAR studies revealed that the regiochemistry of the amide linker at the C3 position was paramount for activity. nih.gov Compounds with a 'reversed' 3-carboxamide linkage (-CO-NH-Ar) showed potent, sub-micromolar inhibition of calcium influx. nih.govnih.gov In stark contrast, their regioisomers with a standard amide linkage (-NH-CO-Ar) at the same C3 position were found to be inactive or only weakly active. nih.gov For instance, the indazole-3-carboxamide 12d actively inhibits calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer 9c is inactive even at a concentration of 100 µM. nih.govnih.gov This highlights an unprecedented requirement for this specific C3-carboxamide regiochemistry in CRAC channel blockers. nih.gov

In the context of anti-cancer agents, the position of substituents on the indazole core also plays a crucial role. In a series of (E)-3-styryl-1H-indazole derivatives, substitutions at the C6 position of the indazole ring were explored. The introduction of a pyridyl group at C6, as in compound 2f , led to potent antiproliferative activity against several cancer cell lines. rsc.org Further exploration by moving an amino substituent to the meta-position (C5 or C7) of the indazole did not improve potency compared to the C6-substituted analogue 2f , suggesting that the C6 position is optimal for placing bulky substituents in this particular scaffold for anti-cancer activity. rsc.org

| Compound | Modification | Activity against 4T1 cells (IC50, µM) | Activity against HepG2 cells (IC50, µM) | Activity against MCF-7 cells (IC50, µM) |

|---|---|---|---|---|

| 2f | Pyridyl group at C6 | 0.23 | 0.80 | 0.34 |

| 2m | Amino group moved to meta-position | >10 | >10 | 7.85 |

| 2n | Amino group moved to meta-position | 8.39 | 9.15 | 9.35 |

Role of Functional Group Diversity in Modulating Activity

The nature of the functional groups incorporated into the indazole-3-carboxylate scaffold is a key factor in modulating biological activity. By varying these groups, researchers can fine-tune properties like potency, selectivity, and pharmacokinetic profiles.

In the development of indazole-3-carboxamide based CRAC channel blockers, the diversity of the aryl group (Ar) in the -CO-NH-Ar moiety was systematically investigated. The results showed that different substituents on the aryl ring significantly impacted inhibitory potency. nih.gov For example, attaching a 3-Fluoro-4-pyridyl group resulted in the most potent compound (12d ) with an IC50 of 0.67 µM. nih.gov In contrast, substituting with a 2-Fluorophenyl group led to a dramatic loss of activity (IC50 > 30 µM). nih.gov This demonstrates that both electronic and steric properties of the functional groups are crucial for effective interaction with the biological target. nih.gov

| Compound | Aryl Group (Ar) | IC50 (µM) |

|---|---|---|

| 12a | 2,6-Difluorophenyl | 1.51 |

| 12b | 2-Chloro-6-fluorophenyl | 3.23 |

| 12c | 2-Fluorophenyl | >30 |

| 12d | 3-Fluoro-4-pyridyl | 0.67 |

| 12e | 2,4-Difluorophenyl | 2.33 |

Similarly, for 1H-indazole-3-carboxamide derivatives designed as p21-activated kinase 1 (PAK1) inhibitors, SAR analysis revealed that substituting an appropriate hydrophobic ring that could fit into a deep back pocket of the enzyme and introducing a hydrophilic group into the bulk solvent region were critical for both inhibitory activity and selectivity. nih.gov In the anti-cancer series, replacing a pyridyl substituent with a pyrimidinyl group maintained activity, but adding an amino group to either of these heterocyclic rings dramatically reduced antiproliferative effects, suggesting that this functional group is detrimental to the mechanism of action for this compound class. rsc.org

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of chiral indazole-3-carboxylate derivatives. Enantiomers, which are non-superimposable mirror images of each other, often exhibit different potencies and pharmacological profiles because biological targets like enzymes and receptors are themselves chiral.

This principle was clearly demonstrated in the development of carboxylic acid-based small molecule STAT3 inhibitors. A study involving linker variation between the indazole core and a carboxylic acid moiety showed that analogues with an (R)-configuration at the chiral center of an alanine (B10760859) linker consistently displayed stronger inhibitory potency compared to their corresponding (S)-enantiomers. This observation led to the decision to focus subsequent optimization efforts exclusively on compounds with the (R)-configuration. The consistent preference for one stereoisomer over the other underscores the importance of a specific 3D orientation for optimal interaction with the target protein.

Development of SAR Models for Indazole-3-carboxylate Scaffolds

To rationalize the complex relationships between chemical structure and biological activity, computational SAR models are often developed. These models, such as Quantitative Structure-Activity Relationship (QSAR) models, provide a mathematical framework to predict the activity of new compounds and guide the design of more potent molecules. sysrevpharm.orgmdpi.com

For the indazole scaffold, Three-Dimensional QSAR (3D-QSAR) and pharmacophore mapping have been successfully applied to understand the structural features required for activity against specific targets, such as the hypoxia-inducible factor-1α (HIF-1α). nih.gov In one such study, field and Gaussian-based 3D-QSAR models were developed for a series of indazole derivatives. nih.gov These models generated steric and electrostatic contour maps, which visually represent the regions where bulky groups (steric) or specific electronic properties (electrostatic) are either favorable or unfavorable for biological activity. nih.gov

Furthermore, pharmacophore mapping identified a common five-point hypothesis (A1D2R3R4R5_4) for potent HIF-1α inhibitors. nih.gov A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for molecular recognition at a receptor or enzyme active site. dovepress.com This five-point model serves as a 3D template that can be used in combination with the 3D-QSAR contour maps to design novel indazole derivatives with enhanced inhibitory potency against HIF-1α. nih.gov The development of such validated computational models is a powerful tool in modern drug discovery, enabling a more rational and efficient approach to lead optimization. nih.gov

Mechanistic and Kinetic Investigations in Chemical Transformations

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 1H-indazoles, including derivatives like Ethyl 4-methyl-1H-indazole-3-carboxylate, can be achieved through various synthetic routes. One common approach involves the intramolecular cyclization of a hydrazone derived from a substituted o-tolualdehyde or a related ketone. The specific placement of the methyl group at the 4-position on the indazole ring dictates the substitution pattern of the starting materials.

A plausible synthetic pathway for this compound would involve the reaction of a 2-formyl-3-methylphenyl precursor with a hydrazine (B178648) derivative, followed by cyclization. The mechanism of such a cyclization can be complex and may be influenced by reaction conditions such as the choice of acid or base catalyst.

Detailed transition state analysis for the synthesis of this compound is not available in the current literature. However, computational studies on the formation of other heterocyclic systems, such as carbazoles, have utilized Density Functional Theory (DFT) to investigate the energetics of transition states in metal-catalyzed cyclization reactions. nih.gov For the intramolecular cyclization leading to the indazole ring, the key transition state would likely involve the formation of the N-N bond and the subsequent aromatization of the pyrazole (B372694) ring. The energy barrier of this transition state would be influenced by the electronic effects of the substituents on the phenyl ring, including the 4-methyl group and the precursor to the 3-carboxylate group. Computational analysis would be necessary to model the geometry and energy of this transition state, providing insight into the reaction's feasibility and the factors governing its rate.

The identification of reaction intermediates is crucial for elucidating the reaction mechanism. In the synthesis of indazoles via hydrazone cyclization, the hydrazone itself is a key isolable or transient intermediate. Spectroscopic techniques such as NMR and IR can be employed to characterize this intermediate. For instance, in the synthesis of related N-substituted indazole-3-carboxamides, the precursor indazole-3-carboxylic acid is a stable intermediate that is subsequently coupled with an amine. derpharmachemica.com

In the context of this compound synthesis, a critical intermediate would be the corresponding hydrazone of a 2-carbonyl-3-methyl-substituted benzene (B151609) derivative. Further along the reaction coordinate, transient species such as a non-aromatic di-hydroindazole could exist before the final aromatization step. The direct observation of these transient intermediates is challenging and may require specialized techniques such as low-temperature spectroscopy or trapping experiments.

Kinetic Studies of Indazole-3-carboxylate Reactions

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For the synthesis of this compound, such studies would involve monitoring the concentration of reactants and products over time under various conditions.

Specific reaction rate determinations for the synthesis of this compound have not been reported. However, kinetic studies on related reactions, such as hydrazone exchange processes, have been conducted. rsc.org These studies often reveal the dependence of the reaction rate on factors like pH and the presence of catalysts. For the cyclization step in indazole synthesis, the rate law would likely depend on the concentration of the hydrazone intermediate and any catalysts employed.

A hypothetical kinetic experiment to determine the reaction rate for the formation of this compound could involve the following:

| Parameter | Method of Monitoring | Expected Influence on Rate |

| Concentration of Hydrazone Precursor | UV-Vis Spectroscopy or HPLC | The rate is expected to be directly proportional to the concentration of the hydrazone. |

| Concentration of Acid/Base Catalyst | pH measurement and titration | The rate is expected to increase with catalyst concentration up to a certain point. |

| Temperature | Reaction calorimetry | The rate will increase with temperature, following the Arrhenius equation. |

This is a hypothetical data table as specific experimental data is not available.

The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. It can be determined experimentally by measuring the reaction rate constant at different temperatures and applying the Arrhenius equation.

There are no published activation energy calculations for the synthesis of this compound. Computational chemistry, specifically DFT, can be a powerful tool for estimating activation energies by calculating the energy difference between the ground state of the reactants and the transition state. nih.gov Such calculations would provide valuable insights into the reaction kinetics and help in optimizing reaction conditions.

A hypothetical representation of data for an Arrhenius plot to calculate the activation energy is provided below:

| Temperature (K) | Rate Constant (k) | 1/T (K⁻¹) | ln(k) |

| 300 | 0.001 | 0.00333 | -6.908 |

| 310 | 0.002 | 0.00323 | -6.215 |

| 320 | 0.004 | 0.00313 | -5.521 |

| 330 | 0.008 | 0.00303 | -4.828 |

This is a hypothetical data table to illustrate the method of calculating activation energy. The slope of the ln(k) vs. 1/T plot would be equal to -Ea/R, where R is the gas constant.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of molecules. Such calculations are instrumental in understanding the fundamental characteristics of Ethyl 4-methyl-1H-indazole-3-carboxylate.

DFT studies on indazole derivatives reveal key aspects of their electronic structure. For the core indazole ring system, calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it highlights the electron-rich and electron-deficient regions of the molecule. In related indazole structures, the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group are typically identified as electron-rich areas, making them potential sites for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atoms of the N-H group and the aromatic ring are generally electron-deficient.

These electronic features are crucial in determining how the molecule interacts with its environment and potential biological receptors. The presence of the methyl group at the 4-position and the ethyl group on the carboxylate function will subtly modify the electronic distribution of the parent indazole-3-carboxylate scaffold, influencing its polarity and intermolecular interactions.

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

For analogous heterocyclic compounds, DFT calculations have been used to determine the energies and spatial distributions of these frontier orbitals. In a typical indazole system, the HOMO is often distributed over the bicyclic aromatic ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, is frequently localized over the pyrazole and carboxylate portions, suggesting these are the likely sites for nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity.

Table 1: Representative Frontier Orbital Energies for a Substituted Indazole System (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values presented are illustrative and would need to be specifically calculated for this compound.

Quantum chemical calculations can predict the reactivity and regioselectivity of chemical reactions. By analyzing the distribution of electron density and the energies of frontier molecular orbitals, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. For indazole derivatives, these calculations can help predict the outcome of reactions such as alkylation, acylation, and halogenation.

For instance, the calculated atomic charges can indicate which nitrogen atom in the indazole ring is more likely to be alkylated. Studies on related indazole-3-carboxylic acids have shown that selective N1-alkylation can be achieved, and computational models can help rationalize this selectivity by comparing the energies of the possible products or the nucleophilicity of the different nitrogen atoms. Similarly, the sites on the benzene (B151609) ring most susceptible to electrophilic substitution can be predicted by examining the regions with the highest HOMO density.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein (target). These methods are invaluable in drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a target protein.

Molecular docking studies on various indazole derivatives have been performed to explore their potential as inhibitors of different enzymes. For instance, indazole-based compounds have been docked into the active sites of proteins like kinases and monoamine oxidases. These studies predict the specific amino acid residues with which the ligand is likely to interact.

For this compound, a hypothetical docking study would involve placing the molecule into the binding site of a selected protein target. The predicted interactions would likely involve:

Hydrogen bonding: The N-H group of the indazole ring and the carbonyl oxygen of the carboxylate are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The aromatic rings and the ethyl and methyl groups can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π stacking: The indazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Table 2: Potential Interacting Residues for an Indazole Ligand in a Kinase Active Site (Hypothetical)

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bond | Asp, Glu, Ser |

| Hydrophobic Interaction | Val, Leu, Ile |

| π-π Stacking | Phe, Tyr, Trp |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a ligand is a critical factor in its ability to bind to a receptor. Computational methods can be used to determine the preferred conformations of a molecule and the energy barriers between them.

Spectroscopic Property Prediction (e.g., NMR, IR, Mass Spectrometry)

While DFT and other ab initio methods have been successfully used to simulate the spectra for a variety of related indazole and other heterocyclic compounds, researchgate.net a detailed theoretical spectroscopic analysis dedicated to this compound has not been reported. Such a study would typically involve:

NMR Prediction: Calculating the chemical shifts (δ) for ¹H and ¹³C nuclei. This would predict the positions of signals in the NMR spectrum, aiding in the assignment of experimental peaks to specific atoms within the molecule.

IR Spectrum Simulation: Computing the vibrational frequencies to predict the position and intensity of absorption bands in the infrared spectrum. This helps in identifying the characteristic functional groups present in the molecule, such as C=O (ester), C-N, C-H, and N-H vibrations.

Mass Spectrometry Fragmentation: While less commonly predicted with the same accuracy as NMR or IR, computational methods can help rationalize potential fragmentation pathways of the molecular ion under electron ionization, which is useful for interpreting mass spectra.

Without specific studies on this compound, a definitive table of predicted spectroscopic data cannot be compiled.

Thermochemical Calculations (e.g., Enthalpy of Formation)

Thermochemical calculations determine the energetic properties of a molecule, such as its stability. The enthalpy of formation (ΔfH°) is a key thermodynamic quantity representing the heat change when a compound is formed from its constituent elements in their standard states.

Experimental and computational studies have been conducted to determine the enthalpy of formation for several indazole derivatives, including indazole itself, 1H-indazole-3-carboxylic acid, and various substituted esters. researchgate.net These studies utilize methods like combustion calorimetry for experimental values and compare them with theoretical calculations. researchgate.net

However, a specific calculation or experimental determination of the enthalpy of formation for this compound is not documented in the available scientific literature. A computational study to determine this value would typically involve high-level quantum chemical calculations to find the molecule's total electronic energy and then use established protocols and reference values to derive the enthalpy of formation. Such data would be valuable for understanding the thermodynamic stability of the compound.

Due to the absence of specific research on this molecule, a data table for its thermochemical properties cannot be provided.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like Ethyl 4-methyl-1H-indazole-3-carboxylate. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

2D NMR Techniques for Complex Structures

For a comprehensive structural confirmation and to resolve any ambiguities in the 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would show a correlation between the methylene (B1212753) and methyl protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For example, a correlation between the protons of the 4-methyl group and the C4, C3a, and C5 carbons of the indazole ring would confirm the position of the methyl group.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming that the empirical formula corresponds to the proposed structure. This is a critical step in the characterization of a newly synthesized or identified compound.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. For indazole-3-carboxamide analogues, a common fragmentation pathway involves the cleavage of the C-N bond of the amide group. fxcsxb.com By analogy, for this compound, characteristic fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group from the molecular ion. The indazole ring itself can also undergo characteristic fragmentation. Analysis of these fragmentation patterns provides valuable structural information that corroborates the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H Stretch: A peak in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ due to the carbonyl group of the ethyl ester.

C-O Stretch: Absorption bands in the region of 1000-1300 cm⁻¹ for the C-O single bonds of the ester group.

C-H Stretches: Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and methyl groups.

C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the aromatic ring and the pyrazole (B372694) part of the indazole system.

The presence and position of these characteristic peaks would provide strong evidence for the presence of the key functional groups in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, which is invaluable for confirming the structure of newly synthesized compounds like this compound. Although specific crystallographic data for this compound is not widely published, the analysis of closely related indazole structures provides insight into the expected molecular geometry and packing in the solid state. nih.govresearchgate.netnih.gov

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the positions of the individual atoms. researchgate.net

For indazole derivatives, X-ray crystallography has been used to unambiguously confirm the substitution pattern on the indazole ring, particularly for N-1 and N-2 isomers which can be challenging to distinguish by other spectroscopic methods alone. nih.govresearchgate.netnih.govrug.nl The analysis also reveals details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing and influence the physical properties of the solid. nih.govresearchgate.net For instance, in the crystal structure of a related compound, indazol-2-yl-acetic acid, X-ray diffraction revealed a supramolecular architecture involving O-H···N intermolecular hydrogen bonds. nih.govnih.gov

The data obtained from an X-ray crystallographic analysis is typically presented in a standardized format. The following table provides an illustrative example of the type of crystallographic data that would be obtained for an indazole derivative, based on published data for analogous compounds.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Representative Indazole Derivative This data is representative of a typical indazole derivative and is not the experimentally determined data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513(2) |

| b (Å) | 12.045(3) |

| c (Å) | 9.782(3) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 965.8(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.425 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 293(2) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |

| Data/restraints/parameters | 1680 / 0 / 145 |

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification and purity assessment of synthesized organic compounds such as this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile or thermally sensitive compounds. In the context of indazole derivatives, reversed-phase HPLC (RP-HPLC) is frequently used. nih.govmdpi.com This method allows for the separation of the target compound from starting materials, by-products, and other impurities. The purity of a sample can be accurately determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Furthermore, HPLC is crucial for separating closely related isomers that may form during synthesis. google.com Method development for a specific indazole derivative would involve optimizing parameters such as the stationary phase (e.g., C8 or C18 columns), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector wavelength. nih.govnih.gov

Gas Chromatography (GC) is a highly efficient separation technique suitable for volatile and thermally stable compounds. It is particularly effective for separating isomers with similar boiling points but different polarities or shapes. researchgate.netvurup.sk For a compound like this compound, GC can be used to assess its purity and to separate it from any volatile impurities. The choice of the capillary column's stationary phase is critical for achieving good resolution between isomers. researchgate.net The use of liquid crystal stationary phases in GC has shown particular promise for the separation of rigid isomeric compounds, a category that includes substituted indazoles. researchgate.net

The following table illustrates a hypothetical set of parameters for an HPLC method that could be developed for the purity analysis of this compound, based on methods used for similar heterocyclic compounds.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis This data represents a typical analytical method for a related heterocyclic compound and is not the experimentally validated method for this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | ~ 6.5 min (Hypothetical) |

Broader Research Applications in Chemical Sciences

Role as Building Blocks in Complex Molecule Synthesis

The chemical architecture of Ethyl 4-methyl-1H-indazole-3-carboxylate makes it a versatile building block in organic synthesis. The indazole-3-carboxylic acid ester functional group is a key reactive site, allowing for straightforward chemical modifications to build more elaborate molecular structures. nih.govgoogle.com The ester can be readily hydrolyzed to form the corresponding carboxylic acid, which can then be coupled with various amines to produce a diverse library of amide derivatives. derpharmachemica.com This reactivity is fundamental in medicinal chemistry for creating new potential drug candidates. nih.govnih.gov

For example, indazole-3-carboxylic acid is a key starting material for synthesizing potent bioactive compounds, including N-substituted carboxamides that have been investigated for various therapeutic targets. derpharmachemica.comsigmaaldrich.com The synthesis of these complex molecules often involves coupling the indazole core with other heterocyclic or aliphatic amines, a process facilitated by the reactivity of the 3-carboxylate group. derpharmachemica.com Structure-activity relationship (SAR) studies have shown that the specific 3-carboxamide structure is critical for the biological activity of certain indazole derivatives, highlighting the importance of this synthetic handle. nih.gov

| Precursor Compound | Synthetic Transformation | Resulting Complex Molecule | Research Area |

| 1H-Indazole-3-carboxylic acid | Amide coupling with various amines | 1H-Indazole-3-carboxamide derivatives | Medicinal Chemistry / Drug Discovery derpharmachemica.comnih.gov |

| 1H-Indazole-3-carboxylic acid | Coupling with (S)-1-azabicyclo[2.2.2]oct-3-amine | N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-1H-indazole-3-carboxamide | Nicotinic α-7 receptor partial agonists google.com |

| Ethyl 1H-indazole-3-carboxylate | Hydrolysis followed by amide coupling | 1H-Indazole-3-carboxamide scaffold | PAK1 inhibitors for anti-tumor metastasis nih.gov |

| 1H-Indazole core | C-H functionalization / C-C bond formation | 3-Aryl-1H-indazoles | Anticancer agents rsc.org |

Application in Diagnostic Agent Research

While specific applications of this compound in diagnostics are not extensively documented, the broader class of nitrogen-containing heterocyclic compounds is of great interest in the development of imaging and diagnostic agents. The structural motifs of these compounds are well-suited for creating probes that can be used in techniques like Positron Emission Tomography (PET) or fluorescence microscopy. nih.govnih.gov

Researchers have successfully synthesized PET radioligands for tumor imaging based on other heterocyclic cores, such as 2-nitroimidazole (B3424786) derivatives. nih.gov These molecules are labeled with radioisotopes, like fluorine-18, and are designed to accumulate in specific tissues, such as hypoxic tumors. nih.gov Similarly, imidazole-fused benzothiadiazole derivatives have been developed as red-emissive fluorescent probes for imaging pH changes within cellular organelles like lysosomes. nih.gov The design of these probes relies on modifying the heterocyclic structure to tune its photophysical properties and biological targeting. nih.govnih.gov

Given these precedents, the indazole scaffold presents a promising platform for developing novel diagnostic agents. Its aromatic ring system can be functionalized with fluorophores or chelating agents for radiolabeling, potentially creating new probes for biological imaging. nih.gov

Contribution to Advanced Materials Research (e.g., Polymers, Coatings)

The unique electronic and structural properties of the indazole ring make it a candidate for inclusion in advanced materials. Nitrogen-containing heterocycles are pivotal in materials science, particularly in the field of organic electronics. google.com For instance, imidazole (B134444) derivatives have been developed for use in organic electronic devices, where they can function in hole injection, transport, or as luminescent materials. google.com The ability of these heterocycles to engage in hydrogen bonding and electrostatic interactions is also exploited in the design of functional polymers. elsevierpure.com

Research into the photophysical properties of indazole derivatives has revealed their potential for applications as dyes or components in light-emitting materials. researchgate.net Studies on pyrazolylazoindazole scaffolds have demonstrated their function as visible-light photoswitches, where the molecule can be reversibly isomerized with light, leading to changes in its physical properties. scilit.comresearchgate.net Such characteristics are highly sought after for creating "smart" materials that respond to external stimuli. The rigid, planar structure of the indazole core can be incorporated into polymer backbones or as pendant groups to impart specific thermal, electronic, or optical properties to the resulting material.

Utility in Agrochemical Research

The indazole scaffold is a well-established structural motif in the field of agrochemicals, with derivatives being developed as both herbicides and insecticides. researchgate.net The biological activity of these compounds allows them to target specific biochemical pathways in weeds or pests, making them effective tools for crop protection. nih.govgoogle.com

In herbicidal applications, indazole derivatives have been synthesized and tested for their ability to control weeds in various settings, including paddy fields. nih.govresearchgate.net One prominent example is the herbicide Indaziflam, which functions by inhibiting cellulose (B213188) biosynthesis in plants, a mode of action that differs from many other herbicides and is effective against both monocot and dicot weeds. nih.gov Structure-activity relationship studies on herbicidal indazoles have shown that the type and position of substituents on the indazole ring are critical for their efficacy. mdpi.com For instance, compounds with electron-withdrawing groups on the indazole ring often show better activity. mdpi.com

In addition to herbicides, indazole derivatives have been patented for their use in controlling invertebrate pests like arthropods. google.comgoogle.com These insecticidal compounds are designed to be effective for both agricultural and non-agricultural applications, contributing to crop efficiency and public health. google.com

| Compound Class | Application | Mode of Action |

| Indaziflam | Herbicide | Cellulose Biosynthesis Inhibitor nih.gov |

| 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives | Herbicide (Paddy Fields) | Controls a wide range of annual weeds nih.gov |

| 6-Indazolyl-2-picolinic Acids | Herbicide | Synthetic Auxin (auxin mimic) mdpi.com |

| Substituted Indazole Carboxamides | Insecticide / Arthropodicide | Control of invertebrate pests google.comgoogle.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-methyl-1H-indazole-3-carboxylate, and how can purity be optimized?

- Methodological Answer : A common approach involves refluxing precursors (e.g., substituted indazoles) with sodium acetate in acetic acid, followed by purification via recrystallization or column chromatography. For example, analogous indazole derivatives are synthesized by refluxing 3-formyl-indole carboxylates with aminothiazolones in acetic acid, yielding crystalline precipitates that are washed and recrystallized from DMF/acetic acid mixtures . Purity optimization may involve adjusting stoichiometry, reaction time, or solvent polarity. Analytical techniques like HPLC or TLC should be used to monitor reaction progress.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, complemented by UV/Vis spectroscopy (λmax ~301 nm for related indazole esters) .